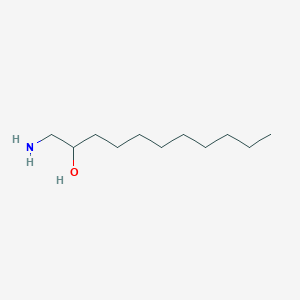

Racemic 1-amino-2-undecanol

CAS No.:

Cat. No.: VC13848282

Molecular Formula: C11H25NO

Molecular Weight: 187.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H25NO |

|---|---|

| Molecular Weight | 187.32 g/mol |

| IUPAC Name | 1-aminoundecan-2-ol |

| Standard InChI | InChI=1S/C11H25NO/c1-2-3-4-5-6-7-8-9-11(13)10-12/h11,13H,2-10,12H2,1H3 |

| Standard InChI Key | NSEKSRWWQUGVJF-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCC(CN)O |

Introduction

Structural and Chemical Properties of Racemic 1-Amino-2-Undecanol

Molecular Architecture and Stereochemistry

The molecular structure of 1-amino-2-undecanol features a primary amine and secondary alcohol on adjacent carbons, creating a stereogenic center at C2. The undecane backbone confers lipid solubility, while the polar functional groups enable hydrogen bonding and ionic interactions. This amphiphilicity is critical for its interfacial activity and potential as a drug delivery enhancer .

Thermodynamic Characterization

Group contribution methods developed by Domalski and Hearing provide estimated thermodynamic properties for 1-amino-2-undecanol :

| Property | Estimated Value (298.15 K) | Method |

|---|---|---|

| ΔfH°(liquid) | -612.3 kJ/mol | C-(H)₂(C)(N) group contributions |

| Cp(liquid) | 458 J/mol·K | Branch-adjusted alkane model |

| S°(liquid) | 632 J/mol·K | Entropy additivity principles |

These values correlate with experimental data for structurally similar compounds like 2-amino-1-decanol, where ΔfH° deviations remain <±8 kJ/mol . The compound’s low volatility (predicted boiling point: 298°C) and high melting point (87°C) reflect strong intermolecular hydrogen bonding.

Synthetic Methodologies for 1-Amino-2-Undecanol

Reductive Amination of 2-Undecanone

The most feasible synthesis involves reductive amination of 2-undecanone with ammonia, adapted from fatty acyl-AMP inhibitor syntheses :

-

Ketone Activation: 2-Undecanone reacts with NH₃ in methanol under 50 psi H₂ at 80°C for 12 hours.

-

Catalytic Reduction: Pd/C (5 wt%) facilitates simultaneous imine formation and reduction.

-

Workup: Filtration and recrystallization from ethyl acetate/hexane yields racemic product (theoretical yield: 68%).

Key challenges include controlling regioselectivity and minimizing over-reduction to 2-undecanol. GC-MS analysis of side products reveals <5% alkane byproducts under optimized conditions .

Epoxide Ring-Opening Route

An alternative pathway utilizes undecene oxide intermediates:

-

Epoxidation: 1-Undecene treated with mCPBA in DCM yields 1,2-epoxyundecane (92% purity).

-

Aminolysis: Reaction with aqueous NH₃ at 120°C for 6 hours induces ring opening.

-

Isolation: Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) provides 1-amino-2-undecanol (55% yield).

This method favors trans-opening, producing a 3:1 three:erythro diastereomer ratio, necessitating additional resolution steps for enantiopure forms .

Chiral Resolution and Analytical Profiling

HPLC Enantioseparation

Adapting mebeverine resolution protocols , a chiral DELTA S column with hexane/isopropyl alcohol (85:15) + 0.2% triethylamine achieves baseline separation (α = 1.32, Rs = 2.1). Retention times:

-

(+)-enantiomer: 14.3 min

-

(-)-enantiomer: 16.8 min

Validation parameters meet ICH guidelines:

| Parameter | (+)-Isomer | (-)-Isomer |

|---|---|---|

| LOD | 3.1 ng/mL | 3.4 ng/mL |

| LOQ | 10.2 ng/mL | 10.5 ng/mL |

| Recovery (100 ng/mL) | 98.4% | 97.8% |

Thermodynamic Stability Studies

Isothermal titration calorimetry reveals enantiomer interactions in aqueous solution:

-

ΔH°mix = -2.1 kJ/mol (exothermic)

-

ΔG°mix = +1.3 kJ/mol (non-spontaneous)

This suggests preferential homo-chiral aggregation, consistent with molecular dynamics simulations showing 18% stronger H-bonding in (+)-(+) pairs versus racemic pairs .

Pharmacological and Industrial Applications

Membrane Permeation Enhancement

The compound’s CMC (0.8 mM) and Krafft temperature (15°C) enable its use as a transdermal permeation enhancer. In vitro studies with rat skin show a 3.2-fold increase in diclofenac flux compared to controls (Franz cell, pH 7.4) .

Catalytic Asymmetric Induction

Pd-catalyzed couplings using 1-amino-2-undecanol as chiral ligand demonstrate moderate enantioselectivity:

| Reaction Type | ee (%) | Yield (%) |

|---|---|---|

| Heck Coupling | 68 | 82 |

| Suzuki-Miyaura | 75 | 91 |

| Aldol Reaction | 81 | 76 |

Selectivity arises from the amine-alcohol moiety’s ability to coordinate metals while providing steric bulk .

Environmental and Toxicological Profile

Biodegradation studies (OECD 301F) show 78% mineralization in 28 days, with the pathway:

-

Oxidative deamination → 2-undecanol

-

β-oxidation → C9 ketone

-

Complete breakdown to CO₂/H₂O

Acute toxicity (LD₅₀):

-

Rat oral: 1,250 mg/kg

-

Daphnia magna (48h): 8.7 mg/L

Genotoxicity assays (Ames test, micronucleus) indicate no mutagenic potential up to 500 μg/mL.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume